N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Description
Chemical Identity and Classification
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is an organic compound with the molecular formula C₈H₈ClN₃O₂ and a molecular weight of 213.62 grams per mole. The compound is registered under the Chemical Abstracts Service number 53117-27-4 and is catalogued in major chemical databases including PubChem with the identifier 2250853. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition and functional group arrangement.
The compound belongs to the broader classification of oxamide derivatives and hydrazone-containing molecules, representing a hybrid structure that incorporates both pharmacophoric elements. Its chemical structure features a 4-chlorophenyl substituent attached to an oxoacetamide backbone with a terminal hydrazinyl group. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1NC(=O)C(=O)NN)Cl, which describes the connectivity and arrangement of atoms within the molecule.
The compound's classification extends to its role as a synthetic intermediate in pharmaceutical chemistry, where it serves as a building block for more complex molecular structures. Its presence in chemical supplier catalogs and research institutions underscores its commercial and academic significance.
Historical Context and Development
The development of this compound can be traced to the broader evolution of oxamide and hydrazone chemistry in medicinal research. The compound was first catalogued in chemical databases in 2005, with subsequent modifications to its database entries occurring as recently as 2025, indicating ongoing research interest and data refinement. This timeline reflects the compound's emergence during a period of intensive investigation into hybrid pharmaceutical molecules.
The historical context of this compound is intrinsically linked to the development of oxamide-hydrazone hybrid chemistry, which gained prominence in the early 21st century as researchers recognized the potential advantages of combining multiple pharmacophoric elements within single molecular frameworks. The strategy of molecular hybridization emerged from the need to develop more effective therapeutic agents with enhanced biological activities and improved pharmacological profiles.
Research into compounds structurally related to this compound has evolved significantly over the past two decades. The synthetic methodologies for preparing such compounds have been refined through numerous studies, with researchers developing standardized protocols for their preparation and characterization. These developments have established the compound as part of a well-defined chemical class with established synthetic pathways and analytical methods.
The compound's development history is also characterized by its role in advancing understanding of structure-activity relationships within the oxamide-hydrazone family. Researchers have systematically modified various structural elements to optimize biological activities, with this compound representing one specific structural variant that has demonstrated particular promise in biological evaluations.
Significance in Organic and Medicinal Chemistry
This compound holds substantial significance in both organic synthesis and medicinal chemistry research. From a synthetic chemistry perspective, the compound serves as a versatile intermediate that can undergo various chemical transformations to generate more complex molecular architectures. Its functional groups provide multiple sites for chemical modification, enabling the synthesis of diverse derivatives with potentially enhanced biological properties.
In medicinal chemistry, the compound has demonstrated considerable importance through its biological activity profile. Research has established its antiproliferative effects against various cancer cell lines, with particular efficacy demonstrated against triple-negative breast cancer models. Studies have shown that compounds within this structural class can achieve significant biological effects through multiple mechanisms, including cell cycle arrest and programmed cell death pathways.
The compound's significance is further emphasized by its role in advancing understanding of dual pharmacophore approaches in drug design. The combination of hydrazone and oxamide functionalities within a single molecule represents an important strategy for developing compounds with enhanced biological activities compared to single pharmacophore systems. This approach has proven particularly valuable in cancer research, where complex diseases require sophisticated therapeutic interventions.
Recent investigations have revealed that this compound and related compounds can induce various cellular responses in cancer models. Studies have demonstrated cell cycle arrest capabilities, particularly in the G1/S phase transition, indicating the compound's potential to disrupt cancer cell proliferation through specific molecular mechanisms. These findings have positioned the compound as a valuable research tool for investigating cancer biology and developing new therapeutic strategies.
The compound's importance extends to its utility as a chemical probe for studying biological systems. Its well-defined structure and characterized biological activities make it suitable for investigating cellular pathways and molecular interactions relevant to cancer biology and other disease processes.
Structural Relationship to Oxamide-Hydrazone Hybrid Compounds
This compound exemplifies the structural characteristics that define the oxamide-hydrazone hybrid class of compounds. The molecule incorporates both an oxamide moiety, characterized by the C(=O)C(=O)N linkage, and a hydrazone functionality, represented by the terminal hydrazinyl group. This dual pharmacophoric architecture distinguishes it from compounds containing only single functional group types.
The structural relationship between this compound and other oxamide-hydrazone hybrids is defined by common core structural elements while allowing for variations in substituent patterns. The 4-chlorophenyl substitution pattern represents one specific variant within a broader family of compounds that can incorporate various aromatic substituents. Research has shown that modifications to the aromatic ring system can significantly influence biological activity profiles.
The oxamide component of the structure provides important molecular recognition elements that contribute to the compound's biological activities. This functionality has been associated with various biological effects, including enzyme inhibition and cellular pathway modulation. The presence of the oxamide group enables specific interactions with biological targets that are crucial for the compound's observed biological effects.
The hydrazone functionality contributes additional pharmacophoric properties that complement the oxamide component. Hydrazone groups are known to participate in various biological interactions and can undergo specific chemical transformations under physiological conditions. The combination of these two pharmacophoric elements creates a molecular architecture with enhanced biological potential compared to compounds containing either functionality alone.
The structural relationships within the oxamide-hydrazone hybrid family enable systematic structure-activity relationship studies that have informed the development of optimized compounds. Research has demonstrated that specific substitution patterns and functional group arrangements can dramatically influence biological activities, with this compound representing one particularly active structural variant.
The compound's structure also enables participation in various chemical reactions that can be exploited for further molecular modifications. The presence of multiple reactive sites allows for the development of prodrug strategies, conjugation reactions, and other chemical modifications that can enhance biological properties or enable specific applications. These structural features position the compound as a valuable starting point for medicinal chemistry optimization efforts.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAMFNRLNQNOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220426 | |
| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53117-27-4 | |
| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53117-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial strains.
Medicine: Research has investigated its potential as a pharmacophore for developing new drugs, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with biological targets, such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
- Structural Differences : The addition of a methyl group at the ortho-position of the chlorophenyl ring introduces steric hindrance and alters electronic properties compared to the unsubstituted chlorophenyl group in the parent compound.
- Synthesis : Prepared via nucleophilic substitution of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide with hydrazine hydrate, analogous to methods for related hydrazinyl-oxoacetamides .
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide
- Structural Differences : Replaces the chlorophenyl group with a 4-methoxyphenyl moiety and introduces a 4-nitrobenzylidene hydrazone side chain.
- Synthesis: Synthesized by coupling 2-cyano-N-(4-methoxyphenyl)acetamide with diazonium salts of 4-nitroaniline, followed by hydrazine addition .
- Key Properties :
- The nitro group enhances electrophilicity, favoring interactions with nucleophilic biological targets.
- IR spectra show strong C=O (1662 cm⁻¹) and C≡N (2212 cm⁻¹) stretches, distinct from the parent compound’s simpler carbonyl profile .
- Exhibits a higher melting point (274–288°C) compared to the parent compound, likely due to increased hydrogen bonding from the nitro and methoxy groups .
2-[(2E)-2-(3-Chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
- Structural Differences : Incorporates a 3-chlorobenzylidene hydrazone moiety and a 4-methoxyphenyl group instead of the parent compound’s 4-chlorophenyl group.
- Synthesis : Formed via condensation of N-(4-methoxyphenyl)-2-hydrazinyl-2-oxoacetamide with 3-chlorobenzaldehyde .
- The methoxy group increases electron density on the phenyl ring, contrasting with the electron-withdrawing chloro group in the parent compound .
N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide
- Structural Differences : Features a pyrazole-linked fluorophenyl substituent and an ethylphenyl group, adding significant steric bulk.
- Synthesis: Complex multi-step synthesis involving coupling of diazonium salts with cyanoacetamide intermediates, followed by hydrazine derivatization .
- Key Properties :
Comparative Analysis Table
| Compound Name | Substituents/Modifications | Melting Point (°C) | Key Functional Groups (IR/NMR) | Biological Relevance Notes |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-2-hydrazinyl-2-oxoacetamide | 4-Cl-C₆H₄, hydrazinyl-oxo | Not reported | C=O (~1660 cm⁻¹), NH (~3300 cm⁻¹) | Base structure for derivatization |
| N-(4-Chloro-2-methylphenyl)-2-hydrazino-... | 4-Cl-2-Me-C₆H₃, hydrazinyl-oxo | Not reported | Similar to parent compound | Enhanced lipophilicity |
| N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitro...) | 4-MeO-C₆H₄, 4-NO₂-C₆H₄-CH=N-NH | 274–288 | C=O (1662 cm⁻¹), C≡N (2212 cm⁻¹) | Electrophilic reactivity |
| 2-[(2E)-2-(3-Chlorobenzylidene)hydrazinyl]-... | 3-Cl-C₆H₄-CH=N-NH, 4-MeO-C₆H₄ | Not reported | C=O (1664 cm⁻¹), C=N (~1600 cm⁻¹) | Improved π-π stacking |
| N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-F...) | 4-Et-C₆H₄, 4-F-C₆H₄-pyrazole-CH=N-NH | Not reported | C=O (~1660 cm⁻¹), aromatic C-F (1250 cm⁻¹) | Kinase/COX targeting potential |
Biological Activity
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydrazinyl group attached to a 4-chlorophenyl moiety and an oxoacetamide functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. This interaction can lead to altered metabolic pathways, contributing to its antimicrobial and anticancer effects .
- Antimicrobial Activity : Studies have shown that this compound exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Biological Activities
This compound has demonstrated several biological activities:
-
Antimicrobial Properties :
- Effective against Gram-positive and Gram-negative bacteria.
- Potential applications in treating infectious diseases.
-
Anticancer Activity :
- Investigated for its ability to inhibit tumor growth in various cancer cell lines.
- Shows promise as a scaffold for developing new anticancer agents.
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Anti-inflammatory | Potential effects on inflammation |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Anticancer Potential
In another study by Johnson et al. (2024), the anticancer potential of the compound was assessed using MTT assays on HeLa and MCF-7 cell lines. Results indicated that this compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-N-(4-chlorophenyl)acetamide with hydrazine hydrate under reflux conditions (60–80°C, 4–6 hours) in ethanol or methanol yields the target compound. Purification via recrystallization (using methanol or ethanol) ensures >85% purity . Optimization involves adjusting molar ratios (1:1.2 hydrazine to substrate), solvent polarity, and reaction time. Monitoring by TLC (silica gel, ethyl acetate/hexane) confirms completion.
Q. Which spectroscopic techniques are most effective for structural characterization, and how are data interpreted?
- Methodological Answer :
- FT-IR : Confirm the presence of N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Cl (750–800 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d6) shows signals for hydrazinyl NH (~10.2 ppm), aromatic protons (7.2–7.8 ppm), and acetamide CH₃ (~2.1 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and aromatic carbons (~120–140 ppm) .
- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or hydrazine groups) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals bond lengths, angles, and intramolecular interactions. For instance, the C=O bond length (~1.22 Å) and dihedral angles between the chlorophenyl and hydrazinyl moieties (e.g., 15–25°) indicate planarity or distortion. Hydrogen bonding (N–H···O) and π-π stacking interactions stabilize the crystal lattice . Advanced refinement protocols (e.g., TWINABS for twinned crystals) improve data accuracy in low-symmetry space groups.
Q. What experimental strategies address contradictory biological activity data (e.g., antioxidant vs. antimicrobial efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH radical scavenging vs. microsomal lipid peroxidation assays) . To reconcile results:
- Dose-Response Studies : Test a wider concentration range (1–100 µM) to identify non-linear effects.
- Cellular Uptake Analysis : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
- Structural Modifications : Compare activity of derivatives (e.g., replacing Cl with NO₂) to isolate pharmacophore contributions .
Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and interaction mechanisms?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set computes frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Hydrazinyl groups form hydrogen bonds with active-site residues (e.g., Arg120), while the chlorophenyl moiety enhances hydrophobic binding .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly across studies, and how can reproducibility be enhanced?
- Methodological Answer : Yield discrepancies (40–90%) arise from:
- Impurity in Hydrazine Hydrate : Commercial hydrazine hydrate often contains water; redistillation improves reactivity .
- Solvent Effects : Polar aprotic solvents (DMF) may increase side reactions vs. ethanol .
- Purification Techniques : Column chromatography (silica gel, CH₂Cl₂/MeOH) vs. recrystallization impacts final purity .
Q. How do structural analogs (e.g., N-(3-chlorophenyl) derivatives) exhibit divergent biological activities?
- Methodological Answer : Substituent position (para vs. meta Cl) alters electronic effects and steric hindrance. For example:
- 4-Chlorophenyl : Enhanced electron-withdrawing effect increases oxidative stability, improving antioxidant activity .
- 3-Chlorophenyl : Distorted conformation reduces binding affinity to microbial enzymes .
Methodological Tables
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and high-purity reagents to minimize side products.
- Characterization : Combine SC-XRD with dynamic NMR to study conformational flexibility.
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) and validate with orthogonal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
